BISMUTH HEXAFLUOROPENTANEDIONATE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bismuth compounds, including Bismuth Hexafluoropentanedionate, have been extensively researched for their diverse chemical and physical properties. These compounds are synthesized using various methods and have applications in catalysis, materials science, and organic synthesis due to their unique structural and electronic characteristics.

Synthesis Analysis

Bismuth Hexafluoropentanedionate can be synthesized through hydrothermal methods, among other processes, which facilitate the formation of cationic bismuthate clusters. These methods involve mild conditions and yield compounds with distinct geometries and properties (Rogow et al., 2010).

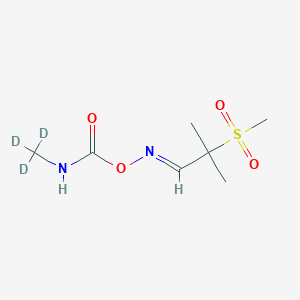

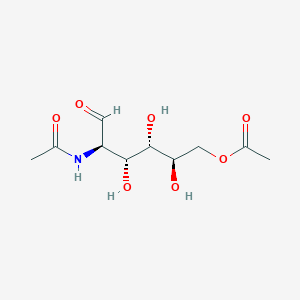

Molecular Structure Analysis

The molecular structure of Bismuth Hexafluoropentanedionate and related compounds is characterized by X-ray diffraction, revealing coordination polyhedra around bismuth atoms. These structures often exhibit asymmetric coordination environments, contributing to the compound's reactivity and properties (Reiss et al., 1995).

Chemical Reactions and Properties

Bismuth compounds participate in various chemical reactions, demonstrating strong fluorinating agent properties and engaging in reactions such as the reduction with hydrogen and fluorination reactions with elements and compounds (Fischer & Rudzitis, 1959). They are also used as catalysts in organic synthesis, showcasing their versatility in facilitating chemical transformations (Gaspard-Iloughmane & Roux, 2004).

Physical Properties Analysis

The physical properties of Bismuth Hexafluoropentanedionate, such as melting points, vapor pressure, and crystal structure, are investigated to understand their phase behavior and stability under different conditions. These properties are crucial for their application in materials science and catalysis (Miura et al., 2010).

Chemical Properties Analysis

Bismuth Hexafluoropentanedionate exhibits unique chemical properties, including redox behavior and coordination chemistry. The compound's ability to form various coordination complexes with transition metals highlights its potential as a precursor for the synthesis of advanced materials (Dikarev et al., 2005).

科学的研究の応用

Nanotechnology and Medicine

Bismuth compounds, including hexafluoropentanedionate derivatives, are increasingly being utilized in nanotechnology and medicine due to their unique properties. Recent trends indicate their potential in cancer chemo- and radiotherapy, offering new directions for future research. Bismuth-based nanoparticles have shown promise in enhancing therapeutic efficacy in advanced radiotherapy and are being explored for their potent anticancer properties (Kowalik, Masternak, & Barszcz, 2019).

Photonic Materials

Advances in bismuth-activated photonic materials have been significant, with bismuth demonstrating smart optically active centers in various host materials. These materials have found applications in telecommunication, biomedicine, white light illumination, and lasers, highlighting the versatility of bismuth in the photonic sector (Sun, Zhou, & Qiu, 2014).

Electronic Devices

Research on the electronic structure of bismuth compounds, facilitated by high-energy resolution X-ray spectroscopy, has provided insights into their use in superconductors, catalysts, and optical devices. These studies have helped in understanding the influence of the electronic structure and local environment on the properties of bismuth compounds (Mistonov et al., 2018).

Organic Synthesis

Bismuth(III) triflate, a derivative closely related to bismuth hexafluoropentanedionate, exemplifies the catalytic capabilities of bismuth compounds in organic synthesis, providing a green and efficient alternative for various chemical reactions. This highlights the environmental benefits and the versatile catalytic applications of bismuth compounds in organic chemistry (Gaspard-Iloughmane & Roux, 2004).

Environmental Applications

Bismuth-based photocatalysts have shown superior performance in the degradation of persistent organic pollutants, surpassing traditional materials like titanium dioxide. This emphasizes the role of bismuth compounds in environmental remediation and their potential in addressing pollution (Bacha et al., 2019).

Safety And Hazards

将来の方向性

Bismuth-based compounds have been extensively explored in biomedical applications due to their safety, cost-effective fabrication processes, large surface area, high stability, and high versatility in terms of shape, size, and porosity . Future research may focus on the potential use of bismuth complexes in biomedicine .

特性

CAS番号 |

142617-56-9 |

|---|---|

製品名 |

BISMUTH HEXAFLUOROPENTANEDIONATE |

分子式 |

C15H3BiF18O6 |

分子量 |

830.13 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine](/img/structure/B1146934.png)

![N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3](/img/structure/B1146935.png)

![4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one](/img/structure/B1146950.png)